N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide -

N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

Catalog Number: EVT-3672980
CAS Number:
Molecular Formula: C20H23IN2O3S
Molecular Weight: 498.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide is a synthetic compound primarily utilized in scientific research for its ability to bind to and act upon the 5-HT6 receptor. [] This receptor, a subtype of serotonin receptors, plays a crucial role in various physiological functions within the central nervous system. While the specific mechanisms are still under investigation, the compound's interaction with 5-HT6 has been linked to potential therapeutic applications in addressing neurological and psychiatric disorders. []

  • Formation of a core structure: This could involve utilizing commercially available starting materials and employing reactions like nucleophilic aromatic substitution or condensation reactions. []
  • Introduction of the sulfonamide moiety: This step often involves reacting an amine group with a sulfonyl chloride derivative. [, ]
  • Attachment of the piperidine ring: This can be achieved through alkylation reactions using a suitable electrophile containing the piperidine moiety. [, ]
  • Final modifications: This may include deprotection steps, if protecting groups were utilized during the synthesis, or other modifications to optimize the compound's properties for its intended use. [, ]
Molecular Structure Analysis
  • Hydrolysis: The amide bond in the molecule could potentially undergo hydrolysis under acidic or basic conditions. []
  • N-alkylation: The sulfonamide nitrogen could potentially be further alkylated with appropriate electrophiles. []
  • Metal-catalyzed coupling reactions: The iodine atom on the phenyl ring could potentially participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira coupling, for further structural modifications. []
  • Receptor binding studies: Determining the compound's binding affinity (Kd) and binding kinetics for the targeted receptors would provide insights into its interaction strength and duration. [, ]
  • Functional assays: Investigating the compound's effects on downstream signaling pathways associated with the targeted receptors, such as cAMP production or intracellular calcium mobilization, would help determine its agonist, antagonist, or inverse agonist properties. [, ]
  • In vivo studies: Examining the compound's effects on animal models of neurological and psychiatric disorders would be crucial for understanding its therapeutic potential and underlying mechanisms in a more complex biological system. [, ]
Physical and Chemical Properties Analysis
  • State: Likely a solid at room temperature, as is common for many organic compounds with complex structures. []
  • Solubility: Depending on the specific substituents and their arrangement, the compound's solubility could vary in different solvents. []
  • Melting point/boiling point: These properties would depend on the compound's specific structure and intermolecular interactions. []
Applications
  • Neurological and Psychiatric Disorders: The compound shows promise in research related to schizophrenia and bipolar mania due to its interaction with dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It's important to note that this research is in preclinical stages, and further investigation is needed to translate these findings into clinical applications. []
  • Gastrointestinal Motility: Research suggests that compounds targeting cannabinoid receptors, particularly CB1, could influence gastrointestinal motility. [] While not directly investigated for N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide, the compound's potential interaction with serotonin receptors, which also play a role in GI function, warrants further investigation.
Future Directions
  • Optimization of Synthesis: Developing a more efficient and scalable synthesis route for the compound would facilitate its broader use in research. []
  • Detailed Pharmacological Characterization: Conducting comprehensive receptor binding and functional assays across a wider range of receptors and signaling pathways would provide a more complete understanding of its pharmacological profile. [, ]
  • In vivo Studies: Investigating the compound's effects in various animal models of neurological and psychiatric disorders would be crucial for evaluating its therapeutic potential and uncovering its mechanism of action in complex biological systems. [, ]
  • Structure-Activity Relationship (SAR) Studies: Exploring the effects of structural modifications on the compound's pharmacological activity could lead to the identification of more potent and selective derivatives with improved therapeutic potential. [, ]
  • Drug Delivery Systems: Developing novel drug delivery systems to improve the compound's bioavailability and brain permeability could enhance its efficacy and therapeutic potential for treating CNS disorders. []

FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene] []

    Compound Description: FMPD is a potential antipsychotic drug candidate. It exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It is orally available and has shown potential efficacy in treating schizophrenia and bipolar mania in preclinical studies [].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2 []. This compound has demonstrated robust antitumor effects in preclinical studies and is currently in Phase I clinical trials for B-cell lymphoma [].

-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336) []

    Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity in solid tumors and hematological malignancies [].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) []

    Compound Description: AMG 487 is a potent and selective, orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist []. It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing [].

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378) []

    Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist. It has been investigated for its effects on gastrointestinal motility and inflammation [].

-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-methyl-N-(2-(pyrrolidin-1-yl)-1-(4-(thiophen-3-yl)phenyl)ethyl)acetamide (KR36676) []

    Compound Description: KR36676 is an orally active urotensin receptor antagonist that has shown promising effects in preclinical models of cardiovascular disease, including attenuating cellular and cardiac hypertrophy [].

Properties

Product Name

N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

IUPAC Name

N-(4-iodophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Molecular Formula

C20H23IN2O3S

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C20H23IN2O3S/c1-16-11-13-22(14-12-16)20(24)15-23(18-9-7-17(21)8-10-18)27(25,26)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3

InChI Key

RIYXTAHGKOTGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.